molecular formula C7H9BrN2O2S B8720650 N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

Cat. No. B8720650
M. Wt: 265.13 g/mol
InChI Key: RJOYGCZILJTRKO-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of 5-bromo-2-methylpyridin-3-amine (187 mg, 1.0 mmol) and diisopropylethylamine (523 uL, 3.0 mmol) in dichloromethane (5 mL) was cooled to 0° C., and then methanesulfonyl chloride (155 uL, 2.0 mmol) was added slowly. The reaction mixture was stirred at 0° C. for 8 min and was then warmed to rt. After stirring for 1 h, the volatile materials were removed in vacuo. The residue was then dissolved in methanol (2.5 mL) and aqueous sodium hydroxide (2 M, 1.5 mL, 3 mmol) was added. The reaction mixture was stirred for 1 h 40 min at rt. Water was then added to the mixture which was subsequently extracted twice with dichloromethane. The combined organic extracts were extracted with aqueous citric acid (10%). The organic phase was discarded, and the aqueous phase was basified to pH ˜7.5 with aqueous sodium hydroxide (1 M). The aqueous mixture was extracted three times with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (50% hexanes:50% ethyl acetate) to provide N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide (111 mg, 0.42 mmol, 42% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 9.58 (s, 1H), 8.44 (d, 1H), 7.87 (d, 1H), 3.10 (s, 3H), 2.47 (s, 3H); MS (EI) for C7H9BrN2O2S: 265, 267 (Br isotopes, MH+).
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
523 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21].[OH-].[Na+]>ClCCl.O>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][S:20]([CH3:19])(=[O:22])=[O:21])[C:5]([CH3:8])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
187 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)N
Name
Quantity
523 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
155 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 8 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to rt
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in methanol (2.5 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h 40 min at rt
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted twice with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with aqueous citric acid (10%)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (50% hexanes:50% ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mmol
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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